molecular formula C11H17BrClN B1437997 [(2-Bromophenyl)methyl](tert-butyl)amine hydrochloride CAS No. 1172760-59-6

[(2-Bromophenyl)methyl](tert-butyl)amine hydrochloride

Cat. No.: B1437997
CAS No.: 1172760-59-6
M. Wt: 278.61 g/mol
InChI Key: MTUJVRSMGQWTPW-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C11H17BrClN and a molecular weight of 278.62 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

(2-Bromophenyl)methylamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation

Cellular Effects

(2-Bromophenyl)methylamine hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of specific signaling pathways, leading to changes in gene expression and subsequent effects on cellular metabolism . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of (2-Bromophenyl)methylamine hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This can result in enzyme inhibition or activation, alterations in gene expression, and other molecular effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Bromophenyl)methylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function can include changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of (2-Bromophenyl)methylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cell damage or death . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research and clinical applications.

Metabolic Pathways

(2-Bromophenyl)methylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in these pathways, leading to changes in metabolite levels and overall metabolic function

Transport and Distribution

The transport and distribution of (2-Bromophenyl)methylamine hydrochloride within cells and tissues are critical for its activity and function. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and its potential therapeutic applications.

Subcellular Localization

(2-Bromophenyl)methylamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylamine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of (2-Bromophenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenylmethylamines.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of phenylmethylamine.

Scientific Research Applications

(2-Bromophenyl)methylamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methylamine hydrochloride
  • (2-Fluorophenyl)methylamine hydrochloride
  • (2-Iodophenyl)methylamine hydrochloride

Uniqueness

(2-Bromophenyl)methylamine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUJVRSMGQWTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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